molecular formula C16H25N3O B248542 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide

3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide

Cat. No. B248542
M. Wt: 275.39 g/mol
InChI Key: YWBDETADHUIETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide, also known as EPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPA is a white crystalline powder that is soluble in water and has a molecular weight of 308.4 g/mol. In

Mechanism of Action

The exact mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind to the sigma-1 receptor and modulate its activity, which may lead to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide are still being studied, but it has been shown to have a wide range of potential effects. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to modulate the activity of the sigma-1 receptor, which may lead to changes in calcium signaling, protein folding, and lipid metabolism. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has also been shown to have potential neuroprotective effects, making it a potentially useful tool for studying neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide in scientific research is its specificity for the sigma-1 receptor. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind selectively to the sigma-1 receptor, making it a potentially useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. One potential direction is the further study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Another potential direction is the development of novel sigma-1 receptor modulators based on the structure of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide and its potential effects on various physiological processes.
Conclusion:
In conclusion, 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for the sigma-1 receptor makes it a potentially useful tool for studying the role of this receptor in various physiological processes. The synthesis method of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is relatively straightforward, and its potential applications in scientific research are numerous. Further studies are needed to fully understand the mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide and its potential effects on various physiological processes.

Synthesis Methods

The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide involves the reaction of 4-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been extensively studied for its potential use in scientific research. One of the primary applications of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of physiological processes, including pain perception, addiction, and neuroprotection. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind to the sigma-1 receptor and modulate its activity, making it a potentially useful tool for studying the role of the sigma-1 receptor in various physiological processes.

properties

Product Name

3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C16H25N3O/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,17,20)

InChI Key

YWBDETADHUIETM-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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